![molecular formula C19H19ClN2O3 B4892269 N-(4-butylphenyl)-3-(4-chloro-3-nitrophenyl)acrylamide](/img/structure/B4892269.png)
N-(4-butylphenyl)-3-(4-chloro-3-nitrophenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-butylphenyl)-3-(4-chloro-3-nitrophenyl)acrylamide, commonly known as BNPPA, is a synthetic compound that has gained significant attention in the field of biomedical research due to its potential therapeutic applications. BNPPA belongs to the family of acrylamide derivatives and is known for its anti-inflammatory and anti-cancer properties.
Wirkmechanismus
The mechanism of action of BNPPA is not fully understood; however, it is believed to act through multiple pathways. BNPPA has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. Additionally, BNPPA has been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and physiological effects:
BNPPA has been found to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects in various animal models. The compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which play a crucial role in the development of inflammation. BNPPA has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Furthermore, BNPPA has been shown to protect neurons from oxidative stress and reduce the production of reactive oxygen species.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of BNPPA is its high potency and specificity towards cancer cells and inflammation. However, one of the limitations of BNPPA is its low solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to determine the optimal dosage and toxicity profile of BNPPA.
Zukünftige Richtungen
There are several future directions for the research on BNPPA. One potential area of research is the development of more efficient methods for synthesizing BNPPA. Additionally, further studies are needed to determine the optimal dosage and toxicity profile of BNPPA in vivo. Furthermore, the potential therapeutic applications of BNPPA in other diseases, such as neurodegenerative disorders, should be explored. Finally, the development of BNPPA derivatives with improved solubility and bioavailability could lead to the development of more effective therapeutics.
Synthesemethoden
BNPPA can be synthesized through a multi-step process that involves the reaction of 4-chloro-3-nitrobenzaldehyde with 4-butylaniline, followed by the reduction of the nitro group and the acylation of the resulting compound with acryloyl chloride. The final product is obtained through recrystallization and purification.
Wissenschaftliche Forschungsanwendungen
BNPPA has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. The compound has shown promising results in preclinical studies and has been found to inhibit the growth of cancer cells and reduce inflammation in animal models.
Eigenschaften
IUPAC Name |
(E)-N-(4-butylphenyl)-3-(4-chloro-3-nitrophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O3/c1-2-3-4-14-5-9-16(10-6-14)21-19(23)12-8-15-7-11-17(20)18(13-15)22(24)25/h5-13H,2-4H2,1H3,(H,21,23)/b12-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCPOUCSDOBCSLV-XYOKQWHBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=CC=C(C=C1)NC(=O)/C=C/C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(4-butylphenyl)-3-(4-chloro-3-nitrophenyl)prop-2-enamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.